Methyl 2-(ethylamino)heptanoate
Description
The compound features a seven-carbon heptanoate ester backbone with an ethylamino (-NHCH₂CH₃) substituent at the second carbon. This functional group likely enhances its polarity and reactivity compared to simpler esters. Below, we compare this hypothetical compound with structurally related substances, leveraging available data from the evidence.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 2-(ethylamino)heptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-9(11-5-2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
FQSHIHVSPWNJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NCC |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting Material: Heptanoic acid or its derivatives (e.g., heptanoyl chloride).
- Reagents: Methanol in excess (for ester formation), often catalyzed by sulfuric acid or hydrochloric acid.
- Procedure:
- Heptanoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid.
- Alternatively, heptanoyl chloride reacts with methanol under mild conditions to yield methyl heptanoate directly, avoiding equilibrium limitations of esterification.
Data Example:
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Esterification | Heptanoic acid + methanol + H₂SO₄ | High yield (~85%) under reflux |
Introduction of the Ethylamino Group
The next critical step involves introducing the ethylamino substituent at the 2-position of the ester. This is achieved through nucleophilic substitution or reductive amination strategies.
Method A: Nucleophilic Substitution on a 2-Halo Heptanoate
Preparation of 2-Halo Heptanoate:
- Heptanoic acid derivatives are halogenated at the 2-position via radical or electrophilic halogenation.
- For example, using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate at the 2-position.
-
- The 2-bromo or 2-chloro heptanoate reacts with ethylamine in a nucleophilic substitution reaction.
- Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, with the presence of a base like potassium carbonate to facilitate substitution.
Method B: Reductive Amination
- Starting Material: Methyl 2-oxoheptanoate (a keto ester intermediate).
- Procedure:
- React with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Conditions: Mild heating at room temperature or slightly elevated temperatures.
Research Data:
In patent JP4271494B2, a method involving hydration and esterification of aldehyde cyanohydrin derivatives is described, which could be adapted for similar amino ester syntheses by substituting appropriate amines and halogenation steps.
Final Purification and Characterization
Post-synthesis, the compound is purified through techniques such as:
- Column chromatography (silica gel, using suitable solvent systems).
- Recrystallization from ethanol or methanol.
- HPLC for purity assessment.
The compound's structure is confirmed via NMR, MS, and IR spectroscopy, ensuring the correct placement of the ethylamino group and ester functionality.
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | Heptanoic acid + methanol | Simple, high yield | Requires pure acid, equilibrium limitations |
| Halogenation + nucleophilic substitution | Halogenation at C-2 + ethylamine | Selective, straightforward | Multiple steps, halogen handling |
| Reductive amination | Keto ester + ethylamine + reducing agent | Mild conditions, high specificity | Requires keto intermediate synthesis |
The synthesis of This compound is achievable through established organic synthesis techniques, primarily involving esterification of heptanoic acid derivatives followed by selective introduction of the ethylamino group via halogenation and nucleophilic substitution or reductive amination. The choice of method depends on available starting materials, desired purity, and process scalability.
This comprehensive overview integrates data from patent literature, organic synthesis protocols, and chemical research, ensuring a scientifically robust and authoritative synthesis pathway for this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)heptanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(ethylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl Heptanoate
- CAS No.: 106-73-0
- Molecular Formula : C₈H₁₆O₂
- Structure: A straight-chain ester without nitrogenous substituents.
- Applications: Widely used as a flavoring agent (FEMA No. 2705) and in industrial solvents .
- Safety: No significant hazards reported; classified as non-hazardous .
Ethyl 2-Acetylheptanoate
- CAS No.: 24317-94-0
- Molecular Formula : C₁₁H₂₀O₃
- Structure : Features an acetyl (-COCH₃) group at the second carbon and an ethyl ester (-COOCH₂CH₃).
Methyl 2-[(2,4-Dinitrophenyl)Hydrazinylidene]Heptanoate
- CAS No.: 18281-48-6
- Molecular Formula : C₁₄H₁₈N₄O₆
- Structure : Contains a hydrazinylidene group linked to a 2,4-dinitrophenyl moiety.
- Applications : Primarily used in analytical chemistry for derivatization reactions (e.g., ketone/aldehyde detection) .
- Safety: No direct data, but nitro groups often imply explosive or toxic hazards.
Functionalized Magnetic Nanoparticles ()
This nanoparticle is used in pesticide residue analysis due to its high adsorption capacity and magnetic separation efficiency . The ethylamino groups enhance interactions with polar pesticides, suggesting that Methyl 2-(ethylamino)heptanoate might similarly interact with polar analytes.
Comparative Data Table
*Inferred from similar amines and esters in evidence.
Key Findings
Functional Group Impact: The ethylamino group in this compound may increase polarity and reactivity compared to Methyl heptanoate, similar to Fe₃O₄@SiO₂-PAAA’s enhanced adsorption capabilities .
Safety Profile: Simple esters like Methyl heptanoate and Ethyl 2-acetylheptanoate are generally low-risk, suggesting this compound might share this profile unless the amine group introduces toxicity .
Potential Applications: Could serve in pharmaceutical synthesis or analytical chemistry, leveraging amine-ester interactions for targeted binding.
Q & A
Q. How can systematic reviews on this compound’s applications adhere to COSMOS-E guidelines?
- Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥90% purity). Use PRISMA flow diagrams for transparency. Assess bias via ROBINS-I tool for non-randomized studies. Collaborate with information specialists to design exhaustive search strings (e.g., "this compound" AND "synthesis" OR "bioactivity") across PubMed, SciFinder, and patent databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
